AU-15330 vs. SMARCA2/4 Bromodomain Inhibitors: Degradation Efficacy and Antiproliferative Activity
AU-15330 induces robust degradation of SMARCA2, SMARCA4, and PBRM1 in prostate cancer cell lines, whereas its parent bromodomain-binding ligand AU-15139 does not induce detectable degradation and fails to inhibit cell proliferation at equivalent or higher concentrations [1]. This direct head-to-head comparison demonstrates that target engagement alone is insufficient for therapeutic effect in enhancer-addicted cancer models, and that the PROTAC-mediated degradation event is required for antiproliferative activity [2].
| Evidence Dimension | Target degradation and functional antiproliferative effect |
|---|---|
| Target Compound Data | AU-15330 induces dose-dependent degradation of SMARCA2, SMARCA4, and PBRM1; inhibits proliferation of VCaP and LNCaP prostate cancer cells |
| Comparator Or Baseline | AU-15139 (parent bromodomain-binding ligand): no detectable degradation of SMARCA2/4 or PBRM1; no antiproliferative effect |
| Quantified Difference | Complete loss of degradation and antiproliferative activity with bromodomain inhibitor alone vs. full PROTAC activity |
| Conditions | VCaP and LNCaP prostate cancer cell lines; immunoblot analysis for degradation; cell viability assays for proliferation |
Why This Matters
This evidence directly establishes that bromodomain-binding inhibitors of SMARCA2/4 cannot functionally substitute for AU-15330 in degradation-dependent experimental systems, making AU-15330 the appropriate tool compound for studies requiring SWI/SNF ATPase depletion rather than mere occupancy-based inhibition.
- [1] Extended Data Fig. 2f. Immunoblots for SMARCA4 and PBRM1 in LNCaP and VCaP cells treated with AU-15330, AU-15139, or AU-16235 at indicated concentrations. PMC8770127. Nature. 2022. View Source
- [2] Xiao L, Parolia A, Qiao Y, et al. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer. Nature. 2022;601(7893):434-439. View Source
